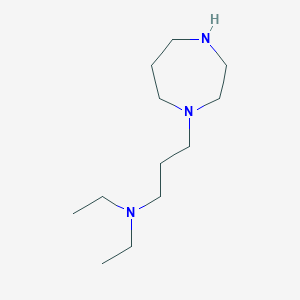
D4 Tetra-ethyl Triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This cyclic siloxane-based building block is of high interest in the design and conception of sol-gel materials with specific morphologies . The compound is known for its hydrophobic properties, which can provide microporous dielectric films with strong mechanical properties and a low dielectric constant .
Preparation Methods
The preparation of D4 Tetra-ethyl Triethoxysilane involves the hydrolysis and condensation of tetraethoxysilane (TEOS). The hydrolysis of TEOS, hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS) was investigated, and it was found that the hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane . The selective synthesis of triethoxysilane and tetraethoxysilane can be achieved through the direct reaction between ethanol and silicon, catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor .
Chemical Reactions Analysis
D4 Tetra-ethyl Triethoxysilane undergoes several types of chemical reactions, including hydrolysis and condensation. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane, while the hydrolysis–condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis–condensation product of OETS consisted mainly of various membered cyclic siloxanes .
Scientific Research Applications
D4 Tetra-ethyl Triethoxysilane has a wide range of scientific research applications. It is used in the design and conception of sol-gel materials with specific morphologies . The compound’s hydrophobic properties make it suitable for creating microporous dielectric films with strong mechanical properties and a low dielectric constant . Additionally, the polycondensation of this compound, catalyzed by hydroxide anion inside the catanionic vesicles membrane, can create a hybrid silica-silicone network and form hollow silica-silicone nanocapsules . The compound is also used in printing apparatuses as a key crosslinked precursor in the development of anti-stick layers .
Mechanism of Action
The mechanism of action of D4 Tetra-ethyl Triethoxysilane involves the hydrolysis and condensation reactions. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane, while the hydrolysis–condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis–condensation product of OETS consisted mainly of various membered cyclic siloxanes .
Comparison with Similar Compounds
D4 Tetra-ethyl Triethoxysilane is similar to other alkoxysilanes such as tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS). it is unique due to its cyclic siloxane-based structure and its functionalization with four triethoxysilane groups . The hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane, while the hydrolysis–condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis–condensation product of OETS consisted mainly of various membered cyclic siloxanes .
Properties
IUPAC Name |
triethoxy-[2-[2,4,6,8-tetramethyl-4,6,8-tris(2-triethoxysilylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H88O16Si8/c1-17-37-57(38-18-2,39-19-3)33-29-53(13)49-54(14,30-34-58(40-20-4,41-21-5)42-22-6)51-56(16,32-36-60(46-26-10,47-27-11)48-28-12)52-55(15,50-53)31-35-59(43-23-7,44-24-8)45-25-9/h17-36H2,1-16H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQCIQLWZPNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si]1(O[Si](O[Si](O[Si](O1)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H88O16Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120190-00-3 |
Source


|
| Record name | 120190-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)


![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)


![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)
